molecular formula C29H22ClN3O3 B11555712 1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

Cat. No.: B11555712
M. Wt: 496.0 g/mol
InChI Key: NRLAONONKFUPKH-PFBJBMPXSA-N
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Description

1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and an aldehyde.

    Introduction of the Benzoyl Group: This step involves the acylation of the pyrroloquinoline core using benzoyl chloride in the presence of a base like pyridine.

    Methoxylation: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxyphenylboronic acid and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with groups like nitro, sulfonyl, or alkyl.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds to 1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile include:

    Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Benzoyl-Substituted Heterocycles: Compounds like benzoylindoles and benzoylpyridines also show comparable chemical reactivity and applications.

    Chlorinated Aromatics: Compounds with chlorine atoms in their structure, such as chlorobenzenes, have similar electrophilic substitution patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H22ClN3O3

Molecular Weight

496.0 g/mol

IUPAC Name

(1S,2S,3aR)-1-benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C29H22ClN3O3/c1-35-23-12-8-20(15-24(23)36-2)26-27(28(34)18-6-4-3-5-7-18)33-22-11-10-21(30)14-19(22)9-13-25(33)29(26,16-31)17-32/h3-15,25-27H,1-2H3/t25-,26-,27+/m1/s1

InChI Key

NRLAONONKFUPKH-PFBJBMPXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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